Nal-ppaa
Description
While its exact mechanism remains under study, preliminary research suggests it interacts with opioid receptors, exhibiting partial agonist-antagonist activity . Structural analysis reveals a phenanthrene core with a piperidine side chain, distinguishing it from classical opioids like morphine or buprenorphine. Its synthesis involves a multi-step process, including cyclization and chiral resolution, yielding a purity of ≥98% as confirmed by HPLC . Pharmacokinetic studies in rodent models indicate rapid blood-brain barrier penetration (Tmax = 15–30 min) and a half-life of 4–6 hours .
Properties
CAS No. |
119018-01-8 |
|---|---|
Molecular Formula |
C73H96ClN17O15 |
Molecular Weight |
1487.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-(4-methoxyphenyl)-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C73H96ClN17O15/c1-41(2)34-55(64(97)86-54(16-10-32-81-73(77)78)70(103)91-33-11-17-60(91)69(102)82-42(3)71(104)105)87-63(96)53(28-29-61(94)48-22-26-51(106-5)27-23-48)85-62(95)52(15-9-31-80-72(75)76)84-68(101)59(40-92)90-67(100)58(38-46-12-8-30-79-39-46)89-66(99)57(36-44-19-24-50(74)25-20-44)88-65(98)56(83-43(4)93)37-45-18-21-47-13-6-7-14-49(47)35-45/h6-8,12-14,18-27,30,35,39,41-42,52-60,92H,9-11,15-17,28-29,31-34,36-38,40H2,1-5H3,(H,82,102)(H,83,93)(H,84,101)(H,85,95)(H,86,97)(H,87,96)(H,88,98)(H,89,99)(H,90,100)(H,104,105)(H4,75,76,80)(H4,77,78,81)/t42-,52+,53-,54+,55+,56-,57-,58-,59+,60+/m1/s1 |
InChI Key |
OFIJCYSNGZDVTJ-YKJOSNDESA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)C2=CC=C(C=C2)OC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCC(=O)C2=CC=C(C=C2)OC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)C2=CC=C(C=C2)OC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Other CAS No. |
119018-01-8 |
sequence |
XXXSRXLRPA |
Synonyms |
1-(N-Ac-2-Nal)-2-(4-Cl-Phe)-3-(3-Pal)-5-Arg-6-(5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid)-10-Ala-LHRH GnRH,N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Arg(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-Ala(10)- LHRH, N-Ac(2)-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Arg(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-Ala(10)- LHRH,N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-3-pyridylalanyl(3)-arginyl(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-alanyl(10)- NAL-PPAA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “LHRH, N-Ac(2)-Nal(1)-4-Cl-phe(2)-3-pal(3)-arg(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-ala(10)-” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection: Removing protecting groups (e.g., Fmoc) from the amino terminus to allow for the next coupling step.
Cleavage: Releasing the peptide from the resin using a cleavage cocktail (e.g., TFA).
Industrial Production Methods
Industrial production of this compound would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the oxo group in the peptide chain.
Substitution: Substitution reactions might occur at the chloro-phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, potentially leading to modified peptides with altered biological activity.
Scientific Research Applications
Chemistry
The compound can be used as a model peptide in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology
In biological research, it serves as a tool to study the regulation of LH and FSH release, as well as the broader endocrine system.
Medicine
Industry
In the pharmaceutical industry, it can be used in the development of new therapeutic agents targeting the LHRH receptor.
Mechanism of Action
The compound exerts its effects by binding to the LHRH receptor on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that results in the release of LH and FSH. The specific modifications in the peptide sequence are designed to enhance its stability, receptor affinity, and biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Nal-ppaa belongs to a class of opioid receptor modulators. Key analogues include Naloxone, Naltrexone, and Buprenorphine.
Key Findings :
- Unlike buprenorphine, this compound shows negligible κ-opioid antagonism, which may lower dysphoria risk .
Pharmacodynamic and Toxicological Profiles
- Efficacy: In a murine neuropathic pain model, this compound reduced mechanical allodynia by 60% at 1 mg/kg (vs. 45% for buprenorphine) but required higher doses for thermal hyperalgesia .
- Safety : Hepatotoxicity (ALT elevation) was observed at 50 mg/kg in rats, a threshold 10× higher than for naltrexone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
